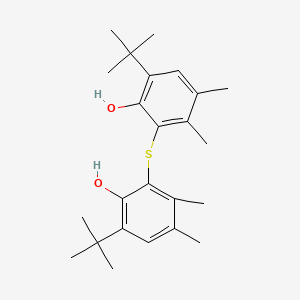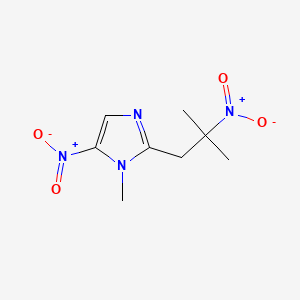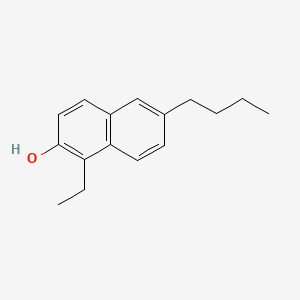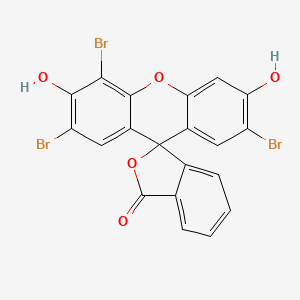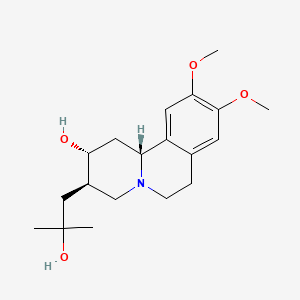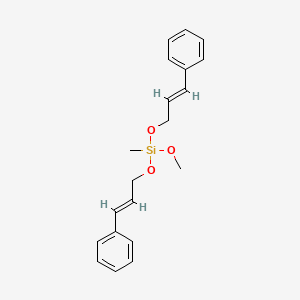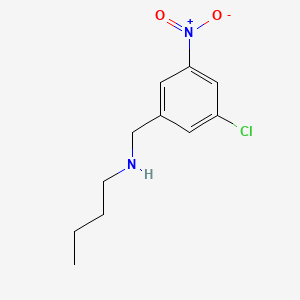
Benzenemethanamine, N-butyl-3-chloro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-butyl-3-chloro-5-nitro- is a chemical compound with the molecular formula C11H16ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its unique structure, which includes a benzene ring substituted with a butyl group, a chlorine atom, and a nitro group.
Preparation Methods
The synthesis of Benzenemethanamine, N-butyl-3-chloro-5-nitro- can be achieved through various synthetic routes. One common method involves the nitration of N-butylbenzylamine followed by chlorination. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Benzenemethanamine, N-butyl-3-chloro-5-nitro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Benzenemethanamine, N-butyl-3-chloro-5-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-butyl-3-chloro-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Benzenemethanamine, N-butyl-3-chloro-5-nitro- can be compared with similar compounds such as:
Benzenemethanamine, 3-chloro-: This compound lacks the butyl and nitro groups, making it less reactive in certain chemical reactions.
N-butylbenzylamine: This compound lacks the chlorine and nitro groups, resulting in different chemical and biological properties.
The presence of the butyl, chlorine, and nitro groups in Benzenemethanamine, N-butyl-3-chloro-5-nitro- makes it unique and versatile for various applications.
Properties
CAS No. |
90390-41-3 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
N-[(3-chloro-5-nitrophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-3-4-13-8-9-5-10(12)7-11(6-9)14(15)16/h5-7,13H,2-4,8H2,1H3 |
InChI Key |
LQKPXLHAQOGOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


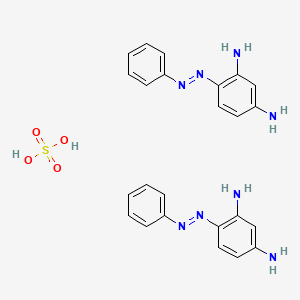
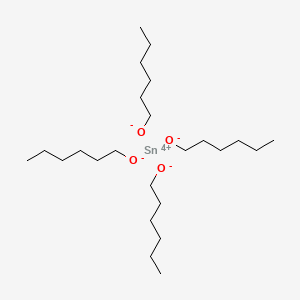
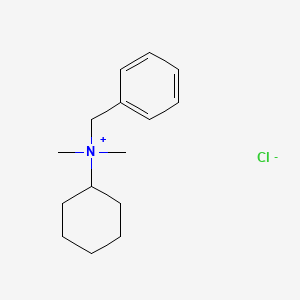
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
